molecular formula C22H20ClNO4 B12198963 N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide

N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B12198963
M. Wt: 397.8 g/mol
InChI Key: VBPPVMGEEVQUPJ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 4-chlorobenzyl group, a tetrahydrofuran ring, and a chromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the 4-chlorobenzyl Group: This step involves the alkylation of the chromene core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Tetrahydrofuran Ring: This can be done through a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethyl chloride.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20ClNO4

Molecular Weight

397.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-oxo-N-(oxolan-2-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C22H20ClNO4/c23-16-9-7-15(8-10-16)13-24(14-17-4-3-11-27-17)22(26)21-12-19(25)18-5-1-2-6-20(18)28-21/h1-2,5-10,12,17H,3-4,11,13-14H2

InChI Key

VBPPVMGEEVQUPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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